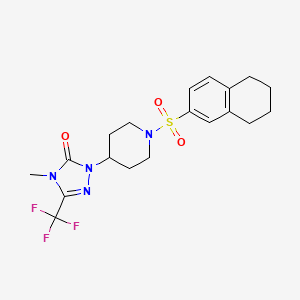

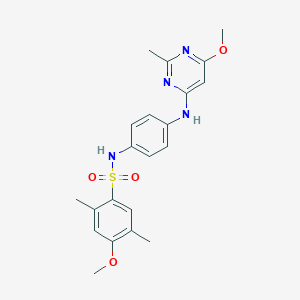

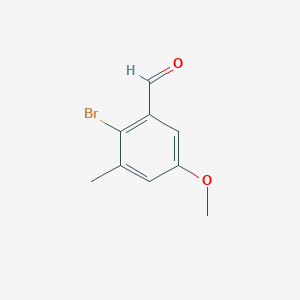

N-(3-Hydroxypentyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Carbonic Anhydrase Inhibition for Glaucoma Treatment

Sulfonamide derivatives, such as benzo[b]thiophene-2-sulfonamide, have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase. This enzyme plays a significant role in fluid secretion and pH balance in the eye. Inhibitors can reduce intraocular pressure, making them useful in treating glaucoma. Graham et al. (1989) found that derivatives such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester demonstrated potent ocular hypotensive activity, suggesting potential clinical applications in glaucoma management (Graham et al., 1989).

Antitumor Activity and Cell Cycle Inhibition

Owa et al. (2002) explored sulfonamide-focused libraries for antitumor properties using cell-based screens and identified compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide as potent cell cycle inhibitors. These compounds showed promise in clinical trials for their antimitotic and antiproliferative properties, highlighting the potential of sulfonamide derivatives in cancer treatment (Owa et al., 2002).

Microbial Degradation of Sulfonamides

The environmental persistence of sulfonamide antibiotics poses risks for the propagation of antibiotic resistance. Ricken et al. (2013) discovered an unusual microbial degradation pathway in Microbacterium sp. strain BR1, which involves ipso-hydroxylation and subsequent fragmentation of sulfonamide compounds. This finding provides insights into bioremediation strategies for sulfonamides in the environment (Ricken et al., 2013).

Prodrug Development

Larsen et al. (1988) investigated N-acyl derivatives of model sulfonamide N-methyl-p-toluenesulfonamide for their potential as prodrugs, aiming to improve the solubility and bioavailability of sulfonamide-based drugs. Their work contributes to the development of more effective sulfonamide drugs with enhanced pharmacokinetic properties (Larsen et al., 1988).

Antibacterial and Anti-inflammatory Applications

Abbasi et al. (2017) synthesized sulfonamides with a 1,4-benzodioxin ring to explore their antibacterial potential and inhibitory activity against lipoxygenase, an enzyme involved in the inflammatory response. Some derivatives showed good inhibitory activity against various bacterial strains and lipoxygenase, suggesting their potential as therapeutic agents for infectious and inflammatory diseases (Abbasi et al., 2017).

Safety and Hazards

Future Directions

Research on synthetic cannabinoids and their metabolites is ongoing. One study suggests that the toxicological impact of parent drug versus phase I metabolites of synthetic cannabinoids on human cells with and without CB1 receptor needs further investigation . Another study indicates that the in vivo bio-activation of JWH-175 to JWH-018 requires further pharmacodynamic and pharmacokinetic studies .

properties

IUPAC Name |

N-(3-hydroxypentyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5S/c1-2-10(15)5-6-14-20(16,17)11-3-4-12-13(9-11)19-8-7-18-12/h3-4,9-10,14-15H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGLJWNQGIUVLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Hydroxypentyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-benzylacetamide](/img/structure/B2881469.png)

![methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2881470.png)

![8-bromo-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2881474.png)

![1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2881476.png)

amine hydrochloride](/img/structure/B2881477.png)

![5-[(4-isopropylphenyl)sulfonyl]-1-methyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2881483.png)